REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH2:2][CH3:3].[NH:11]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:14](=O)[C:12]1=[O:13].[OH-:22].[K+]>C(O)C>[CH3:3][C:2]1[C:1]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N:11][C:21]2[C:16]([C:14]=1[C:12]([OH:22])=[O:13])=[CH:17][CH:18]=[CH:19][CH:20]=2 |f:2.3|
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The light brown mixture was stirred at 80° C. (oil bath temperature) for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
the resulting solid residue was dissolved in water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (30 mL×2)
|
Type
|
CUSTOM
|
Details
|
to remove any un-reacted
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was then cooled with an ice bath
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (30° C.) overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |